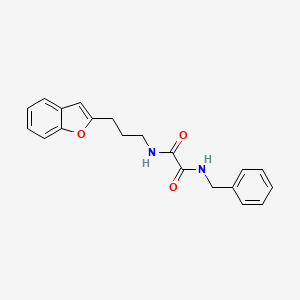

![molecular formula C12H16N2O3S B2623441 1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate CAS No. 1396802-38-2](/img/structure/B2623441.png)

1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

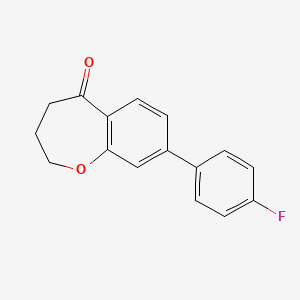

1-methyl-1H-benzo[d]imidazole is a type of benzimidazole, which is a bicyclic compound composed of benzene and imidazole rings . Benzimidazoles are known for their broad range of chemical and biological properties and are used in the development of many drugs . Butane-1-sulfonate is a sulfonate ester derived from butane. Sulfonate esters are commonly used as leaving groups in organic synthesis.

Molecular Structure Analysis

The molecular structure of 1-methyl-1H-benzo[d]imidazole consists of a benzene ring fused to an imidazole ring with a methyl group attached to one of the nitrogen atoms . The butane-1-sulfonate part consists of a four-carbon chain with a sulfonate group attached to one end.Chemical Reactions Analysis

Benzimidazoles are known to participate in various chemical reactions due to their amphoteric nature (i.e., they can act as both acids and bases) . Sulfonate esters are typically good leaving groups and can participate in nucleophilic substitution reactions.Physical And Chemical Properties Analysis

While specific properties for “1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate” are not available, benzimidazoles are generally solid and highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimycobacterial Activities

Imidazole derivatives, including our compound of interest, have demonstrated promising antibacterial and antimycobacterial properties. Researchers have explored their potential as agents against bacterial infections, including drug-resistant strains. These compounds could serve as leads for developing novel antibiotics .

Anti-Inflammatory Effects

The imidazole scaffold has been investigated for its anti-inflammatory activity. By modulating inflammatory pathways, imidazole derivatives may offer therapeutic benefits in conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .

Antitumor Properties

Studies have highlighted the antitumor potential of imidazole-containing compounds. These molecules may interfere with cancer cell growth, metastasis, and angiogenesis. Further research is needed to explore their precise mechanisms and clinical applications .

Antidiabetic Activity

Certain imidazole derivatives exhibit antidiabetic effects by influencing glucose metabolism, insulin sensitivity, and pancreatic function. These findings suggest a role in managing diabetes and related complications .

Antioxidant Properties

Imidazole-based compounds have antioxidant activity, protecting cells from oxidative stress. Their ability to scavenge free radicals contributes to overall cellular health and may have implications in preventing age-related diseases .

Antiviral Potential

Researchers have investigated imidazole derivatives as antiviral agents. These compounds may inhibit viral replication and entry, making them relevant in the fight against viral infections .

Ulcerogenic Activity

While some imidazole derivatives possess ulcerogenic properties, others exhibit gastroprotective effects. Understanding these dual roles is crucial for their safe use in clinical applications .

Other Applications

Beyond the mentioned fields, imidazole-containing compounds have been explored for their roles in histamine receptors, DNA binding, and purine metabolism. Additionally, commercially available drugs containing the 1,3-diazole ring highlight the practical significance of this scaffold .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1-methylbenzimidazol-5-yl) butane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-3-4-7-18(15,16)17-10-5-6-12-11(8-10)13-9-14(12)2/h5-6,8-9H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZIITJVSNEKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)OC1=CC2=C(C=C1)N(C=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

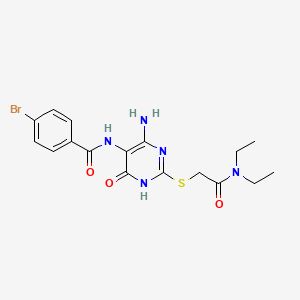

![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2623358.png)

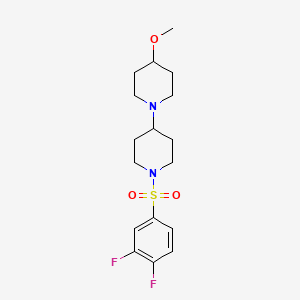

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2623359.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate](/img/structure/B2623364.png)

![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623366.png)

![N-[Cyclobutyl(cyclohexyl)methyl]prop-2-enamide](/img/structure/B2623372.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2623374.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid](/img/structure/B2623377.png)